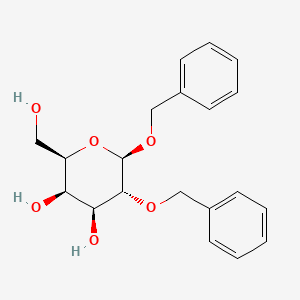
germanium disodium trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germanium disodium trioxide, also known as sodium germanate, is an inorganic compound with the chemical formula Na₂GeO₃. It is a colorless solid that is primarily used in the synthesis of other germanium compounds. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Germanium disodium trioxide can be prepared by the fusion of germanium dioxide (GeO₂) with sodium hydroxide (NaOH) at high temperatures. The reaction is as follows: [ 2 \text{NaOH} + \text{GeO}_2 \rightarrow \text{Na}_2\text{GeO}_3 + \text{H}_2\text{O} ] An intermediate in this reaction is the protonated derivative NaHGeO₃, which is a water-soluble salt .
Industrial Production Methods: In industrial settings, this compound is produced through similar high-temperature fusion processes. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The compound is then purified and processed for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Germanium disodium trioxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Reduction: It can be reduced to elemental germanium under specific conditions.
Substitution: It can participate in substitution reactions with other metal salts to form different germanates.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Requires reducing agents like hydrogen gas or carbon.
Substitution: Involves reacting with metal salts in aqueous solutions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO₂)
Reduction: Elemental germanium (Ge)
Substitution: Various metal germanates depending on the reacting metal salt.
Applications De Recherche Scientifique
Germanium disodium trioxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other germanium compounds.
Industry: Utilized in the production of semiconductors, optical devices, and catalysts.
Mécanisme D'action
The mechanism of action of germanium disodium trioxide involves its interaction with biological molecules and cellular pathways. It is known to modulate immune responses, reduce inflammation, and exhibit antioxidant properties. The compound interacts with molecular targets such as enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Sodium Silicate (Na₂SiO₃): Structurally analogous to germanium disodium trioxide, consisting of polymeric anions made up of vertex-sharing tetrahedra.
Sodium Stannate (Na₂SnO₃): Similar in structure and properties, used in similar industrial applications.
Uniqueness: this compound is unique due to its specific chemical properties and applications in high-tech fields such as optoelectronics and biomedicine. Its ability to form stable compounds with various elements makes it a valuable material for research and industrial applications .
Propriétés
Numéro CAS |
12025-19-3 |
|---|---|
Formule moléculaire |
GeNa2O3 |
Poids moléculaire |
166.61 g/mol |
Nom IUPAC |
disodium;germanium(4+);oxygen(2-) |
InChI |
InChI=1S/Ge.2Na.3O/q+4;2*+1;3*-2 |
Clé InChI |
VYYDJKOKJKHDQC-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Na+].[Na+].[Ge+4] |
SMILES canonique |
[O-2].[O-2].[O-2].[Na+].[Na+].[Ge+4] |
Synonymes |
germanium disodium trioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-1-[(2S,3R,4R,5R)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577246.png)
![1,1'-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate](/img/structure/B577247.png)









